molecular formula C19H16N8O2 B14963149 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Katalognummer: B14963149
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: LCFDCZDQBRTRTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a sophisticated chemical entity designed for advanced pharmacological research. This compound belongs to a class of substituted [1,2,4]triazolo[1,5-a]pyrimidinyl compounds that have been identified in patent literature as potent inhibitors of Phosphodiesterase 2 (PDE2) . PDE2 is a key enzyme in the regulation of cyclic nucleotide signaling pathways, making it a significant target for investigating novel therapeutic interventions for central nervous system (CNS) disorders, cognitive function, and potentially other conditions. The molecular structure of this compound, which features a 4-methoxyphenyl group and a dimethyl-substituted triazole moiety fused within a complex polyheterocyclic system, is characteristic of molecules with high affinity for enzymatic targets . Researchers can utilize this compound as a critical tool molecule in in vitro biochemical assays and cell-based studies to elucidate the role of PDE2 in specific signaling cascades and disease models. Its structural analogs have shown promise in early-stage research, highlighting the value of this chemical class in pioneering new approaches to disease treatment . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols.

Eigenschaften

Molekularformel

C19H16N8O2

Molekulargewicht

388.4 g/mol

IUPAC-Name

11-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-(4-methoxyphenyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C19H16N8O2/c1-11-23-24-12(2)27(11)25-9-8-15-16(18(25)28)17(26-19(22-15)20-10-21-26)13-4-6-14(29-3)7-5-13/h4-10H,1-3H3

InChI-Schlüssel

LCFDCZDQBRTRTC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N1N2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multiple steps. The starting materials often include 3,5-dimethyl-1,2,4-triazole and 4-methoxyphenylpyridine. The synthesis process may involve the formation of intermediate compounds through various reactions such as cyclization, condensation, and substitution. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Wirkmechanismus

The mechanism of action of 7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

  • Lipophilicity : The target compound’s 4-methoxyphenyl group enhances lipophilicity compared to the ethyl carboxylate in Compound 26 (), which is more polar. However, it is less lipophilic than Compound 32 (), which contains a hexyl chain and chlorobenzyl group .
  • Solubility : The triazole and pyrimidine rings in the target compound may reduce aqueous solubility relative to imidazopyridines (e.g., Compound 1l in ), which have ester groups improving solubility .

Bioactivity Trends

  • Antimicrobial Potential: While the target compound lacks direct data, structural analogs with triazole-pyrimidine cores (e.g., Compound 26 in ) show moderate antimicrobial activity. Pyrazole-quinazoline hybrids () exhibit superior antifungal effects, suggesting that substituent choice (e.g., electron-withdrawing vs. donating groups) critically influences activity .
  • Kinase Inhibition: The dimethyltriazole group in the target compound may mimic ATP-binding motifs in kinases, similar to triazolopyrimidinones (), which are explored for CNS targets .

NMR and Spectroscopic Comparisons

highlights that substituent positioning (e.g., 3,5-dimethyltriazole vs. 4-methoxyphenyl) alters proton chemical environments, particularly in regions corresponding to aromatic and heterocyclic protons. For example:

  • Region A (positions 39–44) : Methoxy groups cause upfield shifts (~δ 3.8 ppm) compared to chlorobenzyl (δ 4.5–5.0 ppm in ).
  • Region B (positions 29–36) : Dimethyltriazole protons show distinct splitting patterns versus ethyl carboxylates (δ 1.2–4.3 ppm in ) .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The compound can be synthesized via cyclocondensation reactions, leveraging protocols similar to trifluoromethylated pyrimido derivatives (e.g., 4f and 4g in ). Key steps include:

  • Reagent selection : Use 4-methoxyphenyl precursors and triazole derivatives as starting materials.
  • Purification : Column chromatography with silica gel (60–120 mesh) and elution with ethyl acetate/hexane mixtures (3:7 ratio) is effective for isolating pure fractions .
  • Additives : Incorporate catalytic additives (e.g., iodine or p-toluenesulfonic acid) to enhance reaction efficiency, as demonstrated in triazolopyrimidine syntheses .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Prioritize:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and structural integrity (e.g., methoxyphenyl and triazole moieties) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) .

Q. How can researchers design preliminary assays to evaluate biological activity?

  • In vitro models : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ calculations.
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 µM in triplicate.
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent blanks .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Cross-validation : Compare results from cell-based assays (e.g., cytotoxicity in HeLa cells) versus enzymatic assays.
  • Structural analogs : Synthesize derivatives (e.g., replacing the methoxyphenyl group) to isolate structure-activity relationships (SAR) .
  • Computational modeling : Perform molecular docking to predict binding affinities and validate discrepancies (e.g., using AutoDock Vina) .

Q. How can environmental fate studies be structured to assess this compound’s persistence?

Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL in ):

  • Degradation pathways : Use LC-MS/MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) transformations.
  • Partitioning studies : Measure log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) .
  • Ecotoxicology : Evaluate acute/chronic effects on Daphnia magna or algae (OECD guidelines) .

Q. What advanced techniques optimize reaction yields for derivatization?

  • Acid selection : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to stabilize intermediates during cyclization .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 24 hr conventional heating) .
  • Kinetic studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps .

Q. How should researchers integrate this compound into a broader theoretical framework?

  • Mechanistic studies : Link its bioactivity to known pathways (e.g., ATP-binding pocket inhibition in kinases) .
  • Hypothesis-driven design : Propose analogs targeting conserved residues in protein targets (e.g., hinge regions) .
  • Interdisciplinary models : Combine chemical data with ecological risk assessments (e.g., bioaccumulation potential) .

Methodological Best Practices

  • Experimental design : Use split-plot randomized blocks for multifactorial studies (e.g., varying substituents and reaction conditions) .
  • Data validation : Replicate critical findings across independent labs to address reproducibility challenges .
  • Theoretical grounding : Align SAR studies with molecular orbital theory or QSAR models to predict novel derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.